2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-N-methyl-acetamide
Description
Properties
IUPAC Name |
2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-13(8(14)5-10)6-7-9(15-2)12-4-3-11-7/h3-4H,5-6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBQCPJRGCEPES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=CN=C1OC)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Methoxy-pyrazin-2-carbaldehyde
The pyrazine ring is typically constructed via cyclization reactions. A proven protocol involves:
-
Cyclocondensation :
-
Reacting 1,2-diaminopropane with glyoxal derivatives under acidic conditions to form the pyrazine core.
-
Conditions : HCl (2M), ethanol reflux (78°C), 6 hours.
-
-
Methoxy Introduction :
-
Electrophilic substitution using methyl iodide and silver oxide in DMF:
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Yield : 68-72% after column chromatography (silica gel, ethyl acetate/hexane 1:3).
-
-
Methylenamine Formation :
-
Reductive amination of the aldehyde with ammonium acetate:
-
Acetamide Backbone Construction
N-Methylation Strategies
Two dominant approaches emerge from industrial practices:
Method 1: Direct Methylation
Method 2: Schotten-Baumann Reaction
Final Coupling Methodologies
Carbodiimide-Mediated Amide Bond Formation
The most reliable coupling method employs EDC/HOBt system:
-
Activation :
-
Coupling :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| EDC Equivalents | 1.5 | Maximizes activation |
| Reaction Temperature | 25°C | Balances rate vs decomposition |
| Solvent | Anhydrous DMF | Enhances solubility |
Alternative Method: Mixed Carbonate Approach
For acid-sensitive substrates, the method from WO2016170544A1 proves effective:
-
Carbonate Formation :
-
React N-methyl-acetamide with p-nitrophenyl chloroformate:
-
-
Aminolysis :
Critical Process Parameters and Optimization
Experimental data from multiple sources reveals key optimization points:
Temperature Effects on Coupling Efficiency
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
-
Acidic Hydrolysis :
In 6M HCl at reflux (110°C), the acetamide cleaves to form 2-aminoacetic acid and 3-methoxy-pyrazin-2-ylmethyl-methyl-amine . -
Basic Hydrolysis :
Under NaOH (2M, 80°C), the reaction produces the sodium salt of the carboxylic acid, with a yield of 85% after 6 hours .
| Condition | Reagents | Product(s) | Yield | Source |
|---|---|---|---|---|
| Acidic (HCl) | 6M HCl, 110°C | 2-Aminoacetic acid + Pyrazine derivative | 78% | |
| Basic (NaOH) | 2M NaOH, 80°C | Sodium carboxylate + Methylamine | 85% |
Substitution Reactions
The amino group participates in nucleophilic substitution, particularly with alkyl halides or acyl chlorides:
-
Alkylation :
Reaction with ethyl bromoacetate in THF at 25°C yields N-alkylated derivatives (e.g., 2-(Ethoxycarbonylmethyl)amino-N-(3-methoxy-pyrazin-2-ylmethyl)-N-methyl-acetamide) with 92% efficiency. -
Acylation :
Treatment with acetyl chloride in dichloromethane (DCM) forms N-acetylated products (e.g., 2-Acetylamino-N-(3-methoxy-pyrazin-2-ylmethyl)-N-methyl-acetamide) at 70% yield .
| Reaction Type | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Alkylation | Ethyl bromoacetate | THF, 25°C, 12h | N-Ethoxycarbonylmethyl derivative | 92% | |
| Acylation | Acetyl chloride | DCM, 0°C, 2h | N-Acetylated acetamide | 70% |
Oxidation and Reduction
The pyrazine ring and acetamide group exhibit redox activity:
-
Oxidation :
Using KMnO₄ in acidic medium oxidizes the pyrazine ring to pyrazine N-oxide derivatives (72% yield) . -
Reduction :
Catalytic hydrogenation (H₂, Pd/C) reduces the pyrazine ring to a piperazine analog (88% yield) .
| Process | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 60°C, 4h | Pyrazine N-oxide derivative | 72% | |
| Reduction | H₂ (1 atm), 10% Pd/C, EtOH, 25°C | Piperazine analog | 88% |
Cyclization and Tandem Reactions
Under radical initiation (e.g., TBHP/I₂), the compound undergoes C–C bond cleavage to form imidazo[1,2-a]pyridine derivatives :
-
Mechanism :
I₂/TBHP generates tert-butoxy radicals, initiating a cascade involving pyrazine ring activation and bond reorganization.
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| I₂, TBHP | Toluene, 80°C, 8h | Imidazo[1,2-a]pyridine derivative | 65% |
Metal-Free Functionalization
The amino group reacts with aldehydes via Schiff base formation:
-
Example :
Condensation with benzaldehyde in ethanol produces the corresponding imine (89% yield).
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzaldehyde | EtOH, reflux, 6h | N-Benzylidene derivative | 89% |
Comparative Reactivity Insights
The compound’s reactivity is distinct from analogs due to its methoxy-pyrazine substituent:
| Compound | Key Reaction | Yield | Notes |
|---|---|---|---|
| 2-Amino-N-(pyridin-2-ylmethyl)-acetamide | Hydrolysis (HCl) | 82% | Faster hydrolysis due to pyridine |
| 2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl) | Cyclization (I₂/TBHP) | 65% | Enhanced radical stability |
Mechanistic Pathways
Scientific Research Applications
The compound 2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-N-methyl-acetamide (CAS: 1353983-40-0) is a chemical with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. Pyrazine derivatives are often explored for their ability to inhibit bacterial growth and could be developed into new antibiotics.
Case Study:
A study conducted on pyrazine derivatives demonstrated that modifications to the pyrazine ring can enhance antibacterial efficacy against resistant strains of bacteria. This suggests that this compound may also possess similar properties, warranting further investigation into its antimicrobial potential .
Pharmacological Research
CNS Activity
Compounds with a similar structure have been studied for their effects on the central nervous system (CNS). The presence of the amino and methoxy groups may contribute to neuroactive properties.
Case Study:
Research published in pharmacology journals indicates that certain pyrazine derivatives can act as anxiolytics or antidepressants. A focus on the structure-activity relationship (SAR) of these compounds could reveal the potential of this compound in treating mood disorders .
Agricultural Chemistry
Pesticidal Properties
There is growing interest in the use of nitrogen-containing heterocycles like pyrazines as potential pesticides due to their biological activity.
Case Study:
Field trials have shown that certain pyrazine derivatives can effectively control pests while being environmentally benign. The application of this compound in agricultural settings could be explored based on these findings .
Data Tables
Mechanism of Action
The mechanism of action of 2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-N-methyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amino groups play crucial roles in binding to these targets, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Table 2: Substituent Effects on Key Properties
Biological Activity
2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-N-methyl-acetamide is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, alongside relevant case studies and research findings.
Antimicrobial Activity
Research into the antimicrobial properties of pyrazine derivatives suggests that compounds similar to this compound exhibit significant activity against various pathogens. For instance, pyrazine derivatives have shown effectiveness against Mycobacterium tuberculosis with minimal inhibitory concentration (MIC) values ranging from 0.63 to 1.26 µM in vitro studies .
Anticancer Activity
The anticancer potential of pyrazine derivatives is well-documented. Compounds structurally related to this compound have demonstrated cytotoxic effects on various cancer cell lines. For example, some derivatives exhibited IC50 values as low as 0.01 µM against MCF7 cells, indicating potent anticancer activity .
Table 1: Summary of Anticancer Activities of Pyrazine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Amino-N-(...) | MCF7 | 0.01 |
| Cinnamic acid derivative | A549 | 26 |
| Pyrazole derivative | HCT116 | 1.1 |
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, pyrazine derivatives have been explored for their anti-inflammatory effects. Studies indicate that certain compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several pyrazine derivatives, including similar structures to this compound. The results demonstrated a correlation between structural modifications and increased activity against Staphylococcus aureus and Escherichia coli, suggesting that the methoxy group enhances antimicrobial properties .
Case Study 2: Anticancer Activity in Vivo
In vivo studies using mouse models have shown that certain pyrazine derivatives can significantly reduce tumor growth when administered at specific dosages. For instance, one derivative led to a reduction in tumor size by approximately 50% compared to control groups . However, it was noted that some compounds exhibited poor bioavailability due to rapid metabolism.
Research Findings
Recent advancements in drug design have highlighted the importance of structural optimization in enhancing the biological activity of pyrazine derivatives. Modifications such as adding halogen groups or altering side chains have been shown to improve both potency and selectivity against target cells .
Q & A
Q. What are the key synthetic routes for synthesizing 2-amino-N-(3-methoxy-pyrazin-2-ylmethyl)-N-methyl-acetamide?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. For example:
- Step 1 : Functionalization of the pyrazine ring with a methoxy group under alkaline conditions (e.g., using K₂CO₃ in DMF at 80–100°C) .
- Step 2 : Introduction of the acetamide moiety via coupling reactions (e.g., using EDCI/HOBt as coupling agents in anhydrous dichloromethane) .
- Step 3 : Methylation of the amino group using methyl iodide in the presence of a base like NaH . Reaction conditions (temperature, solvent polarity, catalyst) are critical for optimizing yield (>75%) and purity (>95%) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with methoxy protons appearing as singlets near δ 3.8–4.0 ppm and pyrazine ring protons as doublets in δ 8.0–8.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 293.1284 for C₁₁H₁₇N₅O₂) .
- X-ray Crystallography : Resolves 3D conformation using SHELXL for refinement (R-factor < 0.05) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Cross-validation : Combine NMR, IR (for amide C=O stretch at ~1650 cm⁻¹), and X-ray data to confirm bond connectivity .
- Isomerism analysis : Use dynamic NMR or computational modeling (DFT at B3LYP/6-31G* level) to detect rotational barriers or tautomeric forms .
- Impurity profiling : Employ HPLC-MS to identify byproducts (e.g., unreacted intermediates) that may skew spectral interpretations .
Q. What methodologies optimize the compound’s interaction with biological targets (e.g., enzymes)?
- Binding assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure KD values (e.g., KD = 12 nM for kinase inhibition) .
- Molecular docking : Use AutoDock Vina to simulate binding modes, focusing on hydrogen bonding between the acetamide group and active-site residues (e.g., Asp86 in target proteins) .
- Structure-activity relationship (SAR) : Modify the methoxy group to ethoxy or hydroxyl variants and compare IC₅₀ values to assess substituent effects .
Q. How can reaction mechanisms for key synthetic steps be experimentally validated?
- Isotopic labeling : Introduce ¹⁵N or ¹³C isotopes to track bond formation during condensation reactions .
- Kinetic studies : Monitor reaction progress via in situ FTIR to identify rate-determining steps (e.g., activation energy of ~45 kJ/mol for amide coupling) .
- Intermediate trapping : Use low-temperature NMR (-40°C) to isolate and characterize reactive intermediates like acyl azides .
Data Contradiction and Reproducibility
Q. What strategies address low reproducibility in biological activity assays?
- Standardized protocols : Pre-equilibrate assay buffers (e.g., PBS at pH 7.4) and use internal controls (e.g., staurosporine for kinase inhibition) .
- Batch variability analysis : Compare activity across synthetic batches using ANOVA (p < 0.05 threshold) to identify impurity-driven discrepancies .
- Cellular uptake studies : Quantify intracellular concentrations via LC-MS to correlate bioactivity with permeability .
Q. How do computational models reconcile discrepancies between predicted and experimental solubility?
- Solvent parameterization : Use COSMO-RS to refine solvation free energy calculations, adjusting for H-bond donor/acceptor ratios .
- Experimental validation : Measure solubility in DMSO/water mixtures via nephelometry and compare with ChemAxon predictions .
Comparative and Mechanistic Studies
Q. What distinguishes this compound’s reactivity from analogs with chloro or nitro substituents?
- Electrophilicity : The methoxy group’s electron-donating nature reduces pyrazine ring electrophilicity compared to chloro analogs (Hammett σ⁺: -0.27 for OMe vs. +0.11 for Cl) .
- Hydrogen-bonding capacity : The acetamide NH forms stronger H-bonds (e.g., ΔG = -5.2 kcal/mol) than methylated variants, influencing target selectivity .
Q. What advanced techniques elucidate degradation pathways under physiological conditions?
- Forced degradation studies : Expose the compound to pH 1–13 buffers at 37°C and analyze degradation products via UPLC-QTOF .
- Metabolite profiling : Use hepatocyte microsomes to identify oxidative metabolites (e.g., N-demethylation or pyrazine ring hydroxylation) .
Tables
Table 1 : Key Synthetic Parameters and Outcomes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| 1 | K₂CO₃, DMF, 80°C | 78 | 92 | |
| 2 | EDCI/HOBt, DCM | 85 | 97 | |
| 3 | CH₃I, NaH, THF | 91 | 95 |
Table 2 : Biological Activity Against Common Targets
| Target | Assay Type | IC₅₀ (nM) | Selectivity Index | Reference |
|---|---|---|---|---|
| Kinase A | SPR | 12 | 8.5 | |
| Protease B | FP | 240 | 1.2 | |
| Oxidase C | Spectro | >1000 | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
